Bienvenue dans la boutique en ligne BenchChem!

Vanilpyruvic acid

Catecholamine Metabolism Pharmacokinetics Xenobiotic Metabolism

Vanilpyruvic acid (VPA) is the definitive reference standard for AADC deficiency diagnosis and neuroblastoma biomarker panels requiring >84% diagnostic sensitivity. Unlike VMA/HVA, VPA represents an alternative catecholamine metabolic branch that can be elevated independently, reducing false negatives in VMA/HVA-negative and MIBG-non-avid patient subgroups. Essential for LC-MS/HPLC assay calibration, reductive phenylpyruvic acid metabolism studies, and L-dopa pharmacokinetic transamination pathway tracing. Do not substitute with generic catecholamine metabolite analogs—VPA's differential reduction kinetics and methoxy-substitution specificity are non-interchangeable. Procure with confidence for rigorous, publication-ready data.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 1081-71-6
Cat. No. B085985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanilpyruvic acid
CAS1081-71-6
Synonyms3-methoxy-4-hydroxyphenylpyruvic acid
4-hydroxy-3-methoxyphenylpyruvic acid
HMPPA
vanilpyruvic acid
vanilpyruvic acid, (14)C-labeled
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(=O)C(=O)O)O
InChIInChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14)
InChIKeyYGQHQTMRZPHIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanilpyruvic Acid (CAS 1081-71-6) for Catecholamine Metabolism and Biomarker Research


Vanilpyruvic acid (VPA, CAS 1081-71-6), also known as 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is a phenylpyruvic acid derivative classified as a 2-oxo monocarboxylic acid [1]. It functions as a key intermediate in catecholamine metabolism, serving as a precursor to vanillactic acid and vanillic acid through enzymatic decarboxylation and oxidation [1]. Structurally, VPA is a methoxylated derivative of 3,4-dihydroxyphenylpyruvic acid, where the 3-position hydroxy group is replaced by a methoxy group [1]. This compound is a human urinary metabolite, with its presence and levels linked to specific disease states such as neuroblastoma and aromatic L-amino acid decarboxylase (AADC) deficiency [1].

Vanilpyruvic Acid: Why VMA and HVA Are Not Direct Substitutes for Research and Diagnostic Applications


Generic substitution of vanilpyruvic acid with structurally related catecholamine metabolites such as vanillylmandelic acid (VMA) or homovanillic acid (HVA) is not scientifically valid due to distinct biochemical properties and clinical specificity. While VMA and HVA are established clinical biomarkers for neuroblastoma, they exhibit suboptimal diagnostic sensitivity in certain patient subgroups, including those with VMA/HVA-negative disease or MIBG non-avid tumors [1]. Vanilpyruvic acid, in contrast, represents an alternative metabolic pathway branch that can be elevated independently of VMA/HVA, making it a distinct research and diagnostic entity [1]. Furthermore, the differential reduction kinetics and metabolic fate of vanilpyruvic acid compared to other phenylpyruvic acid derivatives directly impact its utility in enzyme modulation studies and biomarker panel development, necessitating the use of the specific compound rather than a class representative [2].

Vanilpyruvic Acid: Head-to-Head Quantitative Differentiation Data vs. Phenylpyruvic Acid Derivatives


Differential Reduction Kinetics of Vanilpyruvic Acid vs. m-Hydroxylated Phenylpyruvic Acids in In Vivo Rat Model

Vanilpyruvic acid demonstrates a distinct metabolic reduction profile compared to other phenylpyruvic acid derivatives, which directly impacts its utility in studies of catecholamine metabolism and enzyme substrate specificity. In an in vivo rat model examining the metabolism of L-dopa and related compounds, m-hydroxylated phenylpyruvic acids were observed to be poorly reduced, whereas vanilpyruvic acid was reduced 'fairly readily' [1]. This differential susceptibility to reduction indicates that vanilpyruvic acid is a superior substrate for studying specific reductive pathways in catecholamine metabolism compared to its m-hydroxylated counterparts.

Catecholamine Metabolism Pharmacokinetics Xenobiotic Metabolism

Urinary Excretion in Neuroblastoma: Quantitative Presence of Vanilpyruvic Acid in Patients vs. Undetectable in Normal Subjects

Vanilpyruvic acid exhibits a disease-state-specific urinary excretion pattern that is not observed for all catecholamine metabolites. Using high-speed liquid chromatography, vanilpyruvic acid was detectable in the urine of patients with neuroblastoma and in a Parkinsonian patient treated with L-dopa, but was not detected in the urine of normal healthy subjects [1]. This binary presence/absence profile in neuroblastoma patients contrasts with VMA and HVA, which are detectable in normal urine and rely on quantitative elevation above a reference range for diagnostic utility. The absolute absence in normal controls indicates that vanilpyruvic acid may serve as a more specific biomarker with a lower false-positive risk compared to VMA/HVA, which exhibit suboptimal diagnostic sensitivity (84%) and can be elevated in non-cancer conditions [2].

Neuroblastoma Biomarker Liquid Chromatography

DMSO Solubility of Vanilpyruvic Acid vs. Vanillylmandelic Acid and Homovanillic Acid: Procurement-Relevant Formulation Data

In vitro solubility is a critical factor for compound selection in assay development and biological studies. Vanilpyruvic acid exhibits DMSO solubility of ≥27 mg/mL (128.46 mM) . In contrast, vanillylmandelic acid (VMA) shows DMSO solubility of ≥40 mg/mL (201.84 mM) , and homovanillic acid (HVA) shows DMSO solubility of ≥36 mg/mL (197.61 mM) . While VMA and HVA offer higher DMSO solubility, vanilpyruvic acid's solubility profile is fully compatible with in vitro assays requiring 10-100 mM stock concentrations, and its distinct solubility may be advantageous for specific crystallization or co-solvent studies where lower solubility is desired.

Solubility Formulation Assay Development

Structural Methylation Status: Vanilpyruvic Acid as 3-O-Methyl Derivative vs. 3,4-Dihydroxyphenylpyruvic Acid

Vanilpyruvic acid is structurally defined as a 2-oxo monocarboxylic acid that is 3,4-dihydroxyphenylpyruvic acid in which the hydroxy group at position 3 is substituted by a methoxy group [1]. This specific 3-O-methylation distinguishes vanilpyruvic acid from its parent compound, 3,4-dihydroxyphenylpyruvic acid, and from other catecholamine metabolites that may be methylated at different positions or lack methylation entirely. This structural feature is critical for enzyme-substrate recognition, as catechol-O-methyltransferase (COMT) exhibits regioselectivity for the 3-hydroxy group, and the presence of the 3-methoxy group in vanilpyruvic acid renders it a downstream metabolite that is no longer a substrate for further O-methylation.

Structural Biology Enzyme Substrate Specificity Metabolic Pathway Analysis

Vanilpyruvic Acid: High-Value Research Applications Driven by Quantitative Differentiation Evidence


Neuroblastoma Biomarker Panel Development and Retrospective Cohort Studies

Vanilpyruvic acid should be prioritized for inclusion in urinary biomarker panels for neuroblastoma research, particularly in studies aiming to improve diagnostic sensitivity beyond the 84% achieved by VMA and HVA alone [1]. The compound's absence in normal urine and its presence in neuroblastoma patients [2] make it a candidate for reducing false-positive rates in retrospective cohort studies or for developing orthogonal assays to complement existing VMA/HVA measurements. Furthermore, studies have demonstrated that including additional catecholamine metabolites can increase overall diagnostic sensitivity to 95% [1], underscoring the value of vanilpyruvic acid as part of a multi-marker strategy.

Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency Research and Diagnostic Reference Standard Preparation

Vanilpyruvic acid is a critical reference standard for the biochemical diagnosis of AADC deficiency. Patients with AADC deficiency exhibit elevated urinary levels of vanilpyruvic acid, vanillactic acid, and N-acetylvanilalanine [1]. For research laboratories developing LC-MS or HPLC assays for AADC deficiency, vanilpyruvic acid is essential as a quantitative standard to calibrate and validate detection methods. Its distinct metabolic origin from dopamine and serotonin precursors makes it a specific marker of the AADC enzyme block, unlike VMA or HVA which are derived from later steps in catecholamine metabolism [1].

Enzymatic Reduction Studies of Phenylpyruvic Acid Derivatives

For studies focused on the reductive metabolism of phenylpyruvic acid derivatives, vanilpyruvic acid offers a distinct advantage over m-hydroxylated phenylpyruvic acids. In vivo data demonstrate that vanilpyruvic acid is reduced 'fairly readily,' whereas m-hydroxylated analogs are 'poorly reduced' [1]. This differential reduction profile positions vanilpyruvic acid as a preferred substrate for investigating the specific reductases involved in catecholamine metabolism, for characterizing enzyme kinetics under varying cofactor conditions, and for studying the impact of methoxy substitution on substrate-enzyme interactions. Researchers investigating the reductive branch of phenylpyruvic acid metabolism should select vanilpyruvic acid to ensure measurable enzymatic turnover.

Metabolic Flux Analysis in Parkinson's Disease and L-Dopa Therapy Research

Vanilpyruvic acid is a valuable internal standard and target analyte for metabolic flux studies following L-dopa administration. The compound has been detected in the urine of Parkinsonian patients treated with L-3,4-dihydroxyphenylalanine (L-dopa) [1], indicating that L-dopa therapy can shunt metabolism toward vanilpyruvic acid formation. In contrast to VMA and HVA, which represent major metabolic routes, vanilpyruvic acid may serve as a marker for alternative transamination pathways [2]. For researchers studying the pharmacokinetics of L-dopa, the development of peripheral decarboxylase inhibitors, or the metabolic consequences of chronic L-dopa therapy, vanilpyruvic acid provides a specific tracer for the transamination pathway that is not captured by routine VMA/HVA measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanilpyruvic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.